molecular formula C18H32O16 B8085003 D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

Cat. No.: B8085003
M. Wt: 504.4 g/mol
InChI Key: FBJQEBRMDXPWNX-SMGIPPFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves the enzymatic hydrolysis of polysaccharides containing alpha-D-galactopyranose and D-glucopyranose units. Specific glycosidases, such as alpha-galactosidase, are used to cleave the glycosidic bonds, resulting in the formation of the trisaccharide .

Industrial Production Methods

Industrial production of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose typically involves the extraction from natural sources such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces D-galactose and melibiose.

    Oxidation: Results in the formation of aldehydes or carboxylic acids depending on the extent of oxidation.

    Glycosylation: Leads to the formation of various glycosides depending on the glycosyl donor and acceptor used.

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQEBRMDXPWNX-SMGIPPFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928283
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-86-0
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.